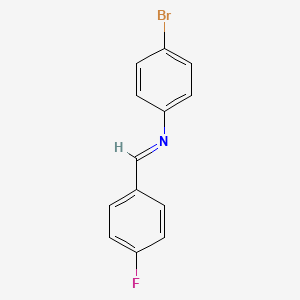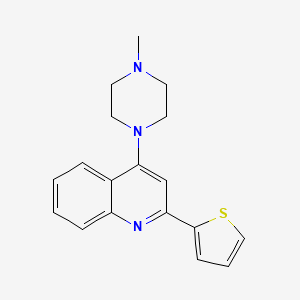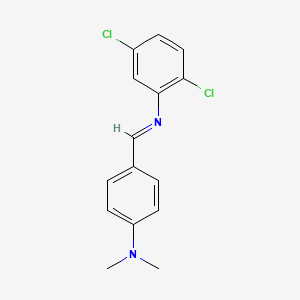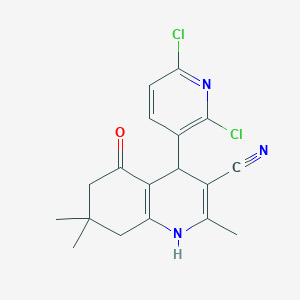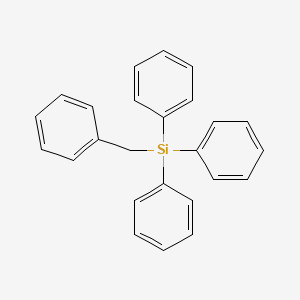
1,3-Diphthalimido-propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphthalimido-propane is an organic compound with the molecular formula C19H14N2O4. It is characterized by the presence of two phthalimide groups attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphthalimido-propane can be synthesized through a multi-step process involving the reaction of phthalic anhydride with 1,3-diaminopropane. The reaction typically proceeds under reflux conditions in an appropriate solvent, such as acetic acid or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphthalimido-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phthalimide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted phthalimide compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Diphthalimido-propane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1,3-Diphthalimido-propane involves its interaction with specific molecular targets. The phthalimide groups can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The propane backbone provides structural flexibility, allowing the compound to fit into various binding sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diaminopropane: A related compound with two amino groups instead of phthalimide groups.
1,3-Dioxanes: Compounds with a similar propane backbone but different functional groups.
1,3-Dithiolanes: Compounds with sulfur-containing functional groups.
Uniqueness
1,3-Diphthalimido-propane is unique due to the presence of two phthalimide groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
10513-96-9 |
|---|---|
Molekularformel |
C19H14N2O4 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-[3-(1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-16-12-6-1-2-7-13(12)17(23)20(16)10-5-11-21-18(24)14-8-3-4-9-15(14)19(21)25/h1-4,6-9H,5,10-11H2 |
InChI-Schlüssel |
IPPRCFUEIHNCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


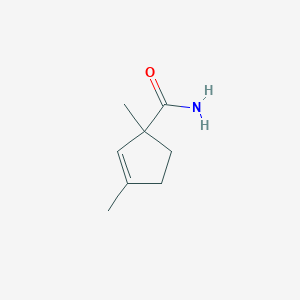

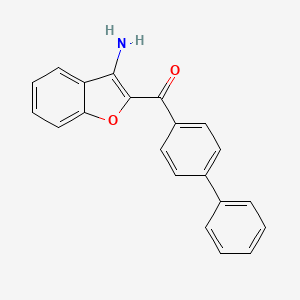

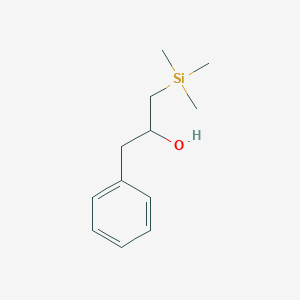
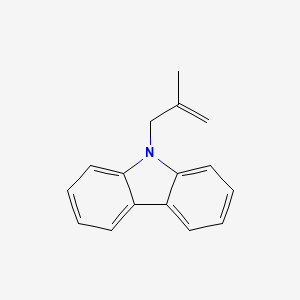
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
